[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate
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Overview
Description
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, an indole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 3,4-dichlorobenzyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the indole derivative with benzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms
Scientific Research Applications
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate can be compared with other similar compounds, such as:
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propionate: Similar structure but with a propionate ester.
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] butyrate: Similar structure but with a butyrate ester.
Properties
IUPAC Name |
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-17-11-10-14(12-18(17)24)13-26-19-9-5-4-8-16(19)20(21(26)27)25-29-22(28)15-6-2-1-3-7-15/h1-12H,13H2/b25-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQWJGPPYAHDH-QQTULTPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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